Neoline

Description

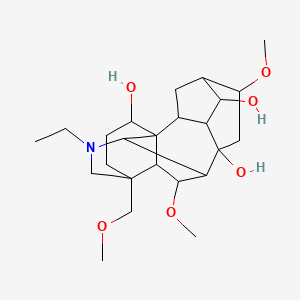

Structure

3D Structure

Properties

CAS No. |

466-26-2 |

|---|---|

Molecular Formula |

C24H39NO6 |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17?,18?,19+,20-,21?,22+,23-,24?/m1/s1 |

InChI Key |

XRARAKHBJHWUHW-RFESQMQVSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dideacetyldelphisine; Neoline; Bullatine-B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Profile of Neoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered significant interest for its notable biological activities, including analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characteristics, and known biological effects of this compound. Detailed experimental protocols for assessing its analgesic and anti-inflammatory activities, as well as its interaction with voltage-gated sodium channels, are presented. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a complex diterpene alkaloid with a hexacyclic aconitane skeleton. Its chemical identity is well-established and characterized by the following identifiers and properties.

| Property | Value | Reference |

| IUPAC Name | (1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16-triol | [1] |

| CAS Number | 466-26-2 | |

| Molecular Formula | C₂₄H₃₉NO₆ | [1] |

| Molecular Weight | 437.57 g/mol | [1] |

| Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC | |

| InChI Key | XRARAKHBJHWUHW-SMCICNQZSA-N |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Note on ¹³C NMR Data: Publicly accessible spectral databases confirm the availability of ¹³C NMR data for this compound, often requiring user registration to view the full spectrum and associated data.[2]

Mass Spectrometry

Detailed mass spectrometry data, including the fragmentation patterns of this compound under electron ionization (EI-MS), are crucial for its identification and characterization. This information is typically found in specialized chemical databases or original research articles focusing on the isolation and characterization of Aconitum alkaloids.

Biological Activity and Mechanism of Action

This compound has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. A key aspect of its mechanism of action appears to be the modulation of voltage-gated sodium channels.

Analgesic Activity

Studies have shown that this compound can significantly attenuate mechanical hyperalgesia in murine models of neuropathic pain.[3] This suggests its potential as a therapeutic agent for chronic pain conditions. The analgesic effects are thought to be mediated, at least in part, by its interaction with voltage-gated sodium channels, specifically Nav1.7.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been reported, contributing to its overall therapeutic profile. This activity is often evaluated using models of acute inflammation.

Mechanism of Action: Inhibition of Nav1.7

A primary molecular target identified for this compound is the voltage-gated sodium channel Nav1.7, which is a key player in pain signaling pathways. By inhibiting this channel, this compound can reduce the excitability of nociceptive neurons, thereby producing an analgesic effect. The precise nature of this interaction and the downstream signaling events are areas of active investigation. At present, specific intracellular signaling pathways directly modulated by this compound have not been fully elucidated in publicly available literature.

Experimental Protocols

To facilitate further research and validation of this compound's biological activities, detailed methodologies for key experiments are provided below.

Analgesic Activity: Von Frey Test in Mice

This protocol is used to assess mechanical allodynia, a hallmark of neuropathic pain.

Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

-

Von Frey filaments of varying stiffness (e.g., 0.008 g to 3.5 g)

-

Elevated wire mesh platform

-

Testing chambers for animal acclimation

-

Male C57BL/6 mice

Procedure:

-

Acclimation: Place individual mice in the testing chambers on the elevated wire grid and allow them to acclimate for at least one hour before testing.

-

Filament Application: Starting with a mid-range filament (e.g., 0.6 g), apply it to the plantar surface of the hind paw with enough force to cause a slight bend. Hold for 1-2 seconds.

-

Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Up-Down Method: If there is no response, the next trial uses a filament of greater stiffness. If there is a positive response, the next trial uses a filament of lesser stiffness.

-

Testing Sequence: Continue this sequence until at least five stimuli have been applied after the first positive response.

-

Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method statistical analysis.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Objective: To measure the reduction in paw edema following treatment with this compound.

Materials:

-

Male Wistar rats (180-220 g)

-

1% w/v solution of λ-carrageenan in sterile saline

-

Plethysmometer

-

This compound solution and vehicle control

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Groups: Divide animals into groups: vehicle control, this compound-treated (various doses), and positive control.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer.

-

Compound Administration: Administer this compound or the respective control substance (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Nav1.7 Inhibition: Whole-Cell Patch Clamp in HEK293 Cells

This electrophysiological technique is used to measure the effect of this compound on Nav1.7 channel currents.

Objective: To determine the concentration-dependent inhibition of Nav1.7 channels by this compound and calculate the IC₅₀ value.

Materials:

-

HEK293 cells stably expressing human Nav1.7 channels

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

External and internal recording solutions

Procedure:

-

Cell Preparation: Plate the HEK293-hNav1.7 cells on glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pipette Fabrication and Filling: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the internal solution.

-

Whole-Cell Configuration: Approach a cell with the pipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage Protocol: Hold the cell at a potential of -120 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

-

Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

-

Data Acquisition and Analysis: Record the peak inward current at each concentration. Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC₅₀.

Visualizations

Experimental Workflow: Analgesic Activity Assessment

Caption: Workflow for assessing analgesic activity using the von Frey test.

Logical Relationship: Mechanism of Analgesia

Caption: Postulated mechanism of this compound's analgesic action via Nav1.7 inhibition.

Conclusion

This compound presents a promising natural product scaffold for the development of novel analgesic and anti-inflammatory drugs. Its well-defined chemical structure and demonstrated biological activity, particularly its inhibitory effect on the Nav1.7 sodium channel, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential. Future studies should focus on elucidating the complete spectroscopic profile, quantifying its in vivo efficacy, and unraveling the specific intracellular signaling pathways it modulates.

References

Neoline: A Technical Guide to its Origins, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline is a C19-diterpenoid alkaloid found in various species of the Aconitum genus, plants with a long history in traditional medicine. This document provides a comprehensive overview of the compound's origins, detailing its natural sources and biosynthetic pathway. It further outlines detailed experimental protocols for its isolation and purification from plant material. The known mechanism of action, primarily through the inhibition of the Nav1.7 sodium channel, is also discussed, with a focus on its implications for pain signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Compound Origin and Natural Sources

This compound, also known as Bullatine B, is a naturally occurring diterpene alkaloid.[1] Its chemical formula is C24H39NO6.[1] The primary natural sources of this compound are plants belonging to the Aconitum genus, commonly known as aconite, monkshood, or wolfsbane.[1]

Several species of Aconitum have been identified as containing this compound. These include:

-

Aconitum carmichaeli (Processed Aconite Root): This is a significant source of this compound and is a staple in traditional Chinese and Japanese medicine.[2][3] The processing of the raw aconite root is crucial as it reduces the toxicity of other highly potent alkaloids, like aconitine, while preserving compounds like this compound.[3]

-

Aconitum flavum Hand: this compound has been successfully isolated from the roots of this species.[4]

-

Aconitum pendulum: This species is another documented source of this compound.[1]

-

Aconitum jaluense: The presence of this compound has also been reported in this species.[1]

The concentration of this compound can vary significantly between different Aconitum species and even among different processed products of the same species, highlighting the importance of standardized extraction and quantification methods for quality control.[2]

Table 1: Natural Sources of this compound and Related Alkaloids

| Plant Species | Compound(s) Identified | Method of Analysis | Reference(s) |

| Aconitum carmichaeli | This compound, Benzoylmesaconine | HPLC, LC-MS | [2] |

| Aconitum flavum Hand | This compound | X-ray crystallography, NMR, MS | [4] |

| Aconitum pendulum | This compound, Benzoylmesaconine, Mesaconitine, Hypaconitine, Aconitine | UPLC-MS | [5] |

| Aconitum Species (General) | This compound, Fuziline, Songorine, Talatisamine | UPLC–Q-TOF–MS, HPLC–ESI/MS | [6] |

| Aconitum chasmanthum, Aconitum heterophyllum | Aconitine | HPLC-UV-DAD | [7][8] |

Biosynthesis of this compound

This compound belongs to the class of C19-diterpenoid alkaloids, which are characterized by a complex hexacyclic aconitane skeleton. The biosynthesis of these alkaloids is a multi-step process that originates from the universal precursors of terpenoid synthesis.

The proposed biosynthetic pathway for atisine-type diterpenoid alkaloids, which are precursors to this compound, begins with the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce isopentenyl pyrophosphate (IPP).[9] Three molecules of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[9] GGPP is then cyclized to form ent-copalyl diphosphate (ent-CPP), a key intermediate.[9] From ent-CPP, the pathway diverges to form various diterpene skeletons, including atisane-type diterpenoids.[9] It is from these atisine-type precursors that the more complex C19-diterpenoid alkaloids, including this compound, are thought to be derived through a series of oxidative and rearrangement reactions.[9] The nitrogen atom in the alkaloid structure is incorporated from an amine source, with studies suggesting L-serine as a likely contributor.[10]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from Aconitum species generally involve solvent extraction, acid-base partitioning, and chromatographic techniques. The following is a generalized protocol based on methods used for related diterpenoid alkaloids.[11]

3.1. Extraction

-

Plant Material Preparation: Air-dry the roots of the selected Aconitum species and grind them into a fine powder.

-

Solvent Extraction: Extract the powdered plant material with 95% ethanol under reflux for 2 hours. Repeat the extraction three times to ensure a high yield.

-

Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Acid-Base Partitioning

-

Suspension: Suspend the crude extract in a 2% aqueous hydrochloric acid solution.

-

Defatting: Wash the acidic solution with petroleum ether or another non-polar solvent to remove lipids and other non-polar impurities.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with an ammonia solution.

-

Alkaloid Extraction: Extract the alkaline solution repeatedly with chloroform or ethyl acetate. The free-base alkaloids will partition into the organic layer.

-

Washing and Drying: Combine the organic extracts, wash with distilled water until neutral, and then dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the dried organic extract to yield the total alkaloid fraction.

3.3. Chromatographic Purification

-

Column Chromatography: Subject the total alkaloid extract to column chromatography on silica gel.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of methanol in a chloroform-methanol mixture).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification: Pool the fractions containing this compound and subject them to further purification steps, such as repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.

Caption: General workflow for the isolation of this compound.

Mechanism of Action: Targeting Nav1.7

This compound has been identified as a potent analgesic, and its mechanism of action is primarily attributed to the inhibition of the voltage-gated sodium channel Nav1.7.[12] Nav1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[13][14]

The inhibition of Nav1.7 by this compound leads to a reduction in the excitability of these sensory neurons.[12] This, in turn, decreases the propagation of nociceptive signals from the periphery to the central nervous system, resulting in an analgesic effect.[15]

Furthermore, the inhibition of Nav1.7 has been shown to have downstream effects on the opioid signaling pathway. Loss-of-function mutations in the gene encoding Nav1.7 are associated with an upregulation of endogenous opioids, such as enkephalins.[13] This suggests that the analgesic effects of this compound may be multifaceted, involving both direct inhibition of pain signal transmission and potentiation of the endogenous opioid system.

Caption: this compound's mechanism of action via Nav1.7 inhibition.

References

- 1. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Active ingredient of aconite root against peripheral neuropathic pain is identified as this compound | EurekAlert! [eurekalert.org]

- 4. researchgate.net [researchgate.net]

- 5. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of aconitine in Aconitum chasmanthum and Aconitum heterophyllum from Kashmir Himalayas using HPLC | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. physoc.org [physoc.org]

- 14. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

Neoline's Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline, a C19-diterpenoid alkaloid, has emerged as a compound of significant interest in neuropharmacology, particularly for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and in the management of neuropathic pain. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the neuronal level. The core of its neuroprotective effect appears to be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation initiates a downstream cascade that leads to a reduction in the key pathological hallmarks of Alzheimer's disease, namely amyloid-beta (Aβ) plaque formation and hyperphosphorylation of the tau protein. While its efficacy in neuropathic pain models suggests a potential interaction with neuronal ion channels, direct electrophysiological evidence remains to be elucidated. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visualizations of the known signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action: AMPK Signaling Pathway Activation

The primary established mechanism of this compound's action in neurons involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes to restore cellular energy balance. In the context of neurodegeneration, AMPK activation by this compound has been shown to have significant neuroprotective effects.

A key study demonstrated that chronic administration of this compound in a transgenic mouse model of Alzheimer's disease (Tg-APPswe/PS1dE9) led to increased phosphorylation of AMPK in the hippocampus[1]. This activation of AMPK is the initiating event for a cascade of downstream effects that ameliorate Alzheimer's-like pathology.

Downregulation of BACE1 and Reduction of Amyloid-β

Activated AMPK, following this compound treatment, leads to a decrease in the expression of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1)[1]. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), which generates the neurotoxic Aβ peptides that aggregate to form plaques in the brains of Alzheimer's patients. By downregulating BACE1, this compound effectively reduces the production of Aβ[1]. This reduction in Aβ levels contributes to a decrease in the overall amyloid plaque burden in the brain[1].

Reduction of Tau Protein Phosphorylation

Another critical consequence of this compound-induced AMPK activation is the reduction of tau protein hyperphosphorylation[1]. In Alzheimer's disease, the microtubule-associated protein tau becomes abnormally hyperphosphorylated, leading to its aggregation into neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction and death. The precise mechanism by which AMPK activation leads to reduced tau phosphorylation is an area of ongoing investigation, but it is a consistent finding in studies of this compound's effects[1].

Potential Mechanisms in Neuropathic Pain

This compound has been reported to be effective in animal models of neuropathic pain[1]. This suggests that this compound may also exert its effects through the modulation of neuronal excitability and signaling pathways directly involved in pain transmission. Neuropathic pain is often characterized by hyperexcitability of sensory neurons, which is driven by alterations in the function and expression of various ion channels, including voltage-gated sodium, potassium, and calcium channels[2][3][4]. While direct evidence is currently lacking, it is plausible that this compound may interact with these ion channels to attenuate neuronal firing and reduce pain signals. Further electrophysiological studies are required to investigate these potential mechanisms.

Unexplored Areas: Direct Ion Channel and Neurotransmitter System Interactions

To date, there is a notable absence of published research detailing the direct effects of this compound on specific neuronal ion channels or neurotransmitter systems.

-

Ion Channels: Patch-clamp electrophysiology studies are necessary to determine if this compound directly modulates the activity of key ion channels involved in neuronal excitability, such as voltage-gated sodium (NaV), potassium (KV), and calcium (CaV) channels.

-

Neurotransmitter Systems: The effect of this compound on synaptic transmission and its potential interactions with major neurotransmitter receptors, including glutamate (e.g., NMDA receptors) and GABA receptors, remains to be investigated. Such studies would provide a more complete picture of this compound's neuropharmacological profile.

Quantitative Data

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in a Tg-APPswe/PS1dE9 mouse model of Alzheimer's disease.

| Parameter | Treatment Group | Result | Reference |

| Behavioral Outcomes | |||

| Y-maze (Spontaneous alternation) | This compound (0.1 mg/kg) | Significant improvement in spatial working memory | [1] |

| Passive avoidance test | This compound (0.1 mg/kg) | Significant improvement in long-term memory | [1] |

| Biochemical Outcomes (Hippocampus) | |||

| p-AMPK/AMPK ratio | This compound (0.1 mg/kg) | Significant increase | [5] |

| BACE1 protein expression | This compound (0.1 mg/kg) | Significant decrease | [5] |

| Aβ protein expression | This compound (0.1 mg/kg) | Significant decrease | [5] |

| p-Tau/Tau ratio | This compound (0.1 mg/kg) | Significant decrease | [5] |

Experimental Protocols

Detailed experimental protocols for the key assays relevant to this compound's mechanism of action are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blotting for AMPK, BACE1, and Tau

-

Tissue Preparation: Homogenize brain tissue (e.g., hippocampus) in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK, AMPK, BACE1, p-Tau, Tau, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control. The ratio of phosphorylated to total protein is calculated for AMPK and Tau.

BACE1 Activity Assay (Fluorometric)

-

Tissue Lysate Preparation: Prepare brain tissue lysates in a suitable non-denaturing buffer.

-

Assay Principle: This assay utilizes a specific BACE1 substrate conjugated to a fluorophore and a quencher. In the presence of BACE1 activity, the substrate is cleaved, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Reaction Setup: In a 96-well plate, add tissue lysate, BACE1 assay buffer, and the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: BACE1 activity is proportional to the fluorescence signal. A BACE1 inhibitor can be used as a negative control.

Primary Neuronal Culture

-

Dissociation: Dissect hippocampi from embryonic (E18) rat or mouse brains and dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.

-

Plating: Plate the dissociated neurons onto poly-D-lysine coated culture dishes or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Change the medium every 3-4 days.

-

Treatment: After a desired number of days in vitro (DIV), neurons can be treated with this compound or other compounds for subsequent analysis.

Electrophysiology (Whole-Cell Patch Clamp)

-

Cell Preparation: Use primary cultured neurons or acute brain slices.

-

Recording Setup: Place the culture dish or brain slice on the stage of an inverted microscope equipped with micromanipulators.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an appropriate internal solution.

-

Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.

-

Data Acquisition: Record neuronal activity (voltage or current) using a patch-clamp amplifier and data acquisition software. This compound can be applied to the bath solution to observe its effects on neuronal properties such as resting membrane potential, action potential firing, and synaptic currents.

Visualizations

Signaling Pathway of this compound in Neurons

References

- 1. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ionic channels and neuropathic pain: physiopathology and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ion Channel Genes in Painful Neuropathies [mdpi.com]

- 4. Ion channel blockers for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Known Physiological Effects of Neoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline is a diterpenoid alkaloid and an active component isolated from the processed roots of plants in the Aconitum genus, which have a history of use in traditional medicine for treating pain. This technical guide provides a comprehensive overview of the current scientific understanding of the physiological effects of this compound, with a particular focus on its analgesic properties and underlying mechanism of action. This document summarizes available quantitative data, details relevant experimental methodologies, and illustrates the known signaling pathways associated with this compound's activity. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development.

Introduction

This compound is recognized as a significant bioactive constituent of processed aconite root, a traditional remedy for pain.[1] Scientific investigations have begun to elucidate the physiological effects of this compound, identifying it as a promising agent for the alleviation of neuropathic pain.[1] This guide synthesizes the available preclinical data on this compound, providing a technical foundation for further research and development.

Physiological Effects

The primary physiological effect of this compound documented in scientific literature is its analgesic activity, specifically in the context of neuropathic pain.

Analgesic Effects

In vivo studies have demonstrated that this compound significantly attenuates mechanical hyperalgesia in murine models of neuropathic pain.[1] This effect has been observed in models induced by the chemotherapeutic agent paclitaxel and by partial ligation of the sciatic nerve.[1]

Data Presentation: In Vivo Analgesic Activity

| Compound | Animal Model | Pain Model | Dose | Route of Administration | Effect | Reference |

| This compound | Murine | Paclitaxel-induced neuropathic pain | 10 mg/kg/day | Subcutaneous | Attenuation of mechanical hyperalgesia | [1] |

| This compound | Murine | Partial sciatic nerve ligation | 10 mg/kg/day | Subcutaneous | Attenuation of mechanical hyperalgesia | [1] |

Mechanism of Action

The analgesic properties of this compound are believed to be mediated through its interaction with voltage-gated sodium channels, specifically Nav1.7.

Inhibition of Nav1.7

Voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals. This compound has been identified as an inhibitor of this channel, which is considered its primary mechanism of action for producing analgesia.

Data Presentation: Nav1.7 Inhibition

| Compound | Parameter | Value | Assay | Reference |

| This compound | IC50 | Data not available | Whole-cell patch clamp |

Note: While this compound is known to target Nav1.7, specific quantitative data such as the IC50 value are not currently available in the public domain.

Signaling Pathways

The inhibition of Nav1.7 by this compound is expected to modulate downstream signaling pathways involved in nociception. While direct evidence for this compound's influence on these pathways is still emerging, the known consequences of Nav1.7 inhibition suggest potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and opioid signaling pathways.

Potential Downstream Signaling of Nav1.7 Inhibition

Inhibition of Nav1.7 can lead to a reduction in the phosphorylation of key signaling proteins such as p38 MAPK, JNK, and ERK.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound. Limited pharmacokinetic data for this compound is available from studies in rats.

Data Presentation: Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose | Route | Value | Unit | Reference |

| Cmax | Rat | Data not specified | Oral (PA extract) | Data not available | [1] | |

| Tmax | Rat | Data not specified | Oral (PA extract) | Data not available | [1] | |

| AUC | Rat | Data not specified | Oral (PA extract) | Data not available | [1] |

Note: While plasma concentrations of this compound have been measured in rats following oral administration of a processed aconite root extract, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for isolated this compound have not been reported.

Toxicology

A comprehensive toxicological profile is essential for the safety assessment of any potential therapeutic agent. Currently, there is a lack of publicly available data on the toxicology of this compound.

Data Presentation: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Data not available | Data not available | Data not available | |

| Subchronic Toxicity | Data not available | Data not available | Data not available | |

| Genotoxicity | Data not available | Data not available | Data not available | |

| Reproductive & Developmental Toxicity | Data not available | Data not available | Data not available |

Note: The absence of toxicological data represents a significant gap in the current knowledge of this compound and highlights a critical area for future research.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the physiological effects of compounds like this compound.

Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity in rodents.

-

Acclimation: Individually place animals in chambers on an elevated mesh floor and allow them to acclimate for a specified period.

-

Filament Application: Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw.

-

Response: A positive response is noted as a withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% withdrawal threshold is calculated using a statistical method, such as the up-down method.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure ion channel activity in individual cells.

-

Cell Preparation: Culture cells expressing the ion channel of interest (e.g., Nav1.7) on coverslips.

-

Pipette Preparation: Fabricate glass micropipettes and fill with an appropriate intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.

-

Data Acquisition: Apply voltage protocols and record the resulting ion currents.

Conclusion and Future Directions

This compound has demonstrated promising analgesic effects in preclinical models of neuropathic pain, likely through the inhibition of the Nav1.7 sodium channel. However, a significant amount of research is still required to fully characterize its physiological effects. Key areas for future investigation include:

-

Quantitative Pharmacological Characterization: Determination of the IC50 of this compound for Nav1.7 and other relevant ion channels.

-

Comprehensive Pharmacokinetics: Detailed pharmacokinetic studies to determine parameters such as Cmax, Tmax, AUC, and bioavailability.

-

Toxicology and Safety Pharmacology: A thorough toxicological evaluation, including acute and chronic toxicity, genotoxicity, and safety pharmacology studies focusing on cardiovascular and respiratory systems.

-

Mechanism of Action: Elucidation of the specific downstream signaling pathways modulated by this compound following Nav1.7 inhibition.

Addressing these knowledge gaps will be crucial for the potential development of this compound as a novel therapeutic agent for the management of pain.

References

The Diterpenoid Alkaloid Bullatine B (Neoline): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bullatine B, also known as Neoline, is a C19-diterpenoid alkaloid found in plants of the Aconitum genus. Traditionally utilized in various forms of Asian medicine for its analgesic and anti-inflammatory properties, Bullatine B is the subject of ongoing scientific investigation to elucidate its pharmacological mechanisms and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of Bullatine B. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The Aconitum genus, commonly known as monkshood or wolfsbane, has a long and storied history in traditional medicine, particularly in Asia, for treating a variety of ailments, including pain and inflammation.[1] However, the high toxicity of raw Aconitum preparations necessitated the development of processing methods to reduce their harmful effects while preserving their therapeutic properties. These traditional practices paved the way for modern phytochemical investigations into the active constituents of these plants.

Among the numerous alkaloids isolated from Aconitum species, Bullatine B (this compound) has emerged as a compound of significant interest due to its notable analgesic, anti-inflammatory, and neuroprotective activities. This guide provides an in-depth exploration of the scientific knowledge surrounding Bullatine B, from its initial discovery to its current state of research.

Discovery and History

Physicochemical Properties

Bullatine B is a complex diterpenoid alkaloid with the molecular formula C₂₄H₃₉NO₆. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₉NO₆ | [5] |

| Molecular Weight | 437.6 g/mol | [5] |

| CAS Number | 466-26-2 | [5] |

| Appearance | Crystalline powder | |

| Melting Point | 153-154 °C | |

| Boiling Point | 578.3 °C at 760 mmHg | |

| Density | 1.3 g/cm³ | |

| Solubility | Soluble in DMSO |

Structural Elucidation

The intricate molecular structure of Bullatine B has been elucidated through a combination of spectroscopic techniques. Early structural studies relied on NMR and mass spectrometry data. A significant advancement in understanding its three-dimensional structure came from a 2011 study that reported the single-crystal X-ray analysis of this compound isolated from Aconitum flavum. This study confirmed the aconitane carbon skeleton with its characteristic four six-membered and two five-membered rings. More recently, a 2020 study combining NMR spectroscopy and X-ray crystallography revealed an unusual twisted-boat conformation for the 1α-hydroxy-A-ring of Bullatine B.

Experimental Protocols

General Alkaloid Extraction from Aconitum Species

The following is a generalized protocol for the extraction of total alkaloids from Aconitum plant material, based on common methodologies.

Figure 1. Generalized workflow for the extraction and isolation of Bullatine B.

Structural Characterization

The definitive structural elucidation of Bullatine B involves the following key analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the crystalline state.

Biological Activities and Mechanism of Action

Bullatine B exhibits a range of biological activities, with its analgesic, anti-inflammatory, and neuroprotective effects being the most prominent.

Analgesic Activity

Bullatine B has demonstrated significant analgesic properties, particularly in models of neuropathic pain. Quantitative data on its analgesic and related activities are summarized in Table 2.

| Activity | Assay | Result | Reference |

| Toxicity | LD₅₀ (intraperitoneal, mouse) | 150 mg/kg | |

| Nav1.7 Inhibition | HEK293 cells expressing human Nav1.7 | IC₅₀ = 25.8 nM | |

| Analgesic Effect | von Frey test in streptozotocin-induced diabetic mice | Increased mechanical pain threshold at 10 mg/kg | |

| Antioxidant Activity | DPPH radical scavenging | 65.3% at 1 mM |

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of Bullatine B is limited, extensive research on the closely related compound, Bullatine A, provides strong evidence for the potential mechanism. Bullatine A has been shown to exert its anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB signaling pathway.[6][7][8][9] This pathway is a key regulator of the inflammatory response.

The proposed anti-inflammatory signaling pathway, based on studies of Bullatine A, is depicted in Figure 2.

Figure 2. Proposed anti-inflammatory signaling pathway of Bullatine B.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of this compound. In a mouse model of Alzheimer's disease, oral administration of this compound improved memory and cognition, and reduced the burden of amyloid-β plaques and tau phosphorylation in the brain.[4] The proposed mechanism for this neuroprotective effect involves the activation of AMP-activated protein kinase (AMPK).[4]

The proposed neuroprotective signaling pathway is illustrated in Figure 3.

Figure 3. Proposed neuroprotective signaling pathway of Bullatine B (this compound).

Conclusion and Future Directions

Bullatine B (this compound) is a promising diterpenoid alkaloid with a well-established basis for its analgesic, anti-inflammatory, and neuroprotective properties. While significant progress has been made in understanding its structure and biological activities, further research is warranted. Specifically, a more detailed investigation into the historical aspects of its discovery would provide valuable context. Furthermore, direct quantitative studies on the anti-inflammatory and neuroprotective effects of Bullatine B are needed to corroborate the findings from studies on related compounds and to fully elucidate its therapeutic potential. The development of more efficient and scalable isolation and synthetic protocols will also be crucial for advancing the research and potential clinical applications of this intriguing natural product.

References

- 1. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1911 Encyclopædia Britannica/Aconite - Wikisource, the free online library [en.wikisource.org]

- 3. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Bullatine A exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bullatine A exerts anti-inflammatory effects by inhibiting the ROS/JNK/NF-κB pathway and attenuating systemic inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Neoline as a diterpene alkaloid from Aconitum species

An In-depth Technical Guide on Neoline, a Diterpene Alkaloid from Aconitum Species

Abstract

This compound is a C19-diterpenoid alkaloid predominantly isolated from various species of the Aconitum genus.[1][2] Traditionally, Aconitum roots have been utilized in folk medicine for their analgesic and anti-inflammatory properties.[3][4] this compound, being one of the less toxic alkaloids in this family, has attracted significant scientific interest.[4] Pharmacological studies have validated its potential as an anti-inflammatory and analgesic agent, with demonstrated efficacy in various preclinical models.[5][6] This technical guide provides a comprehensive overview of this compound, including its chemical properties, occurrence, and quantitative pharmacological data. It further details established experimental protocols for its isolation and for the evaluation of its biological activities, and illustrates key workflows and its proposed mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as Bullatine B, is a complex diterpene alkaloid with a characteristic aconitane skeleton.[1][4] Its chemical structure and properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | (1α,6α,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14-triol | [4] |

| Molecular Formula | C24H39NO6 | [1] |

| Molecular Weight | 437.6 g/mol | [1] |

| CAS Number | 466-26-2 | [3] |

| Synonyms | This compound, Bullatine B | [1][3] |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, chloroform | [3] |

Occurrence and Isolation

This compound is a natural metabolite found in several Aconitum species, including A. carmichaeli, A. flavum, A. pendulum, and A. laciniatum.[1][2][6][7] The concentration of this compound can vary depending on the plant species, geographical origin, and processing methods.

General Isolation Protocol from Aconitum Roots

The isolation of this compound from powdered Aconitum roots typically involves solvent extraction, acid-base partitioning to separate alkaloids, and subsequent chromatographic purification.

References

- 1. This compound | C24H39NO6 | CID 10003218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] this compound from Aconitum flavum Hand | Semantic Scholar [semanticscholar.org]

- 3. CAS 466-26-2: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Neoline: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide

Neoline (C₂₄H₃₉NO₆), a C19 diterpenoid alkaloid predominantly isolated from plants of the Aconitum genus, has garnered significant interest within the scientific community for its notable pharmacological activities, including analgesic and anti-inflammatory properties. This technical guide provides a detailed overview of the physicochemical properties of this compound, offering crucial data and methodologies for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound, also known by its synonym Bullatine B, is a complex heterocyclic compound. Its core physicochemical characteristics are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₉NO₆ | [1][2][3][4] |

| Molecular Weight | 437.57 g/mol | [1][2][3] |

| CAS Number | 466-26-2 | [1][2][4][5] |

| Appearance | Solid, Powder | [1][5] |

| Melting Point | 153-154 °C; 159-160 °C; 159-161 °C | [2][4][5] |

| Boiling Point | 578.3 ± 50.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4][5] |

| pKa | 13.32 ± 0.70 (Predicted) | [5] |

| XLogP3 | -0.1; 0.43990 (Predicted) | [3][4] |

| Solubility | Generally soluble in organic solvents, less soluble in water. | [1] |

| InChIKey | XRARAKHBJHWUHW-SMCICNQZSA-N | [1] |

Note on conflicting data: Different sources report slightly varying melting points, which may be attributed to experimental conditions or sample purity. Similarly, predicted values for properties like pKa and XLogP3 can vary based on the algorithm used.

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. While comprehensive spectral datasets are not always publicly aggregated, the following provides an overview of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: A reference to the ¹³C NMR spectrum of this compound is available in chemical databases.[3] The complex polycyclic structure of this compound results in a rich spectrum with distinct signals for each of its 24 carbon atoms.

A detailed peak list and spectrum were not available in the searched resources.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to its numerous stereocenters and overlapping signals. Characteristic chemical shifts and coupling constants would provide critical information on the proton environment within the molecule.

Specific ¹H NMR data for this compound was not found in the conducted searches.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Key expected peaks include:

-

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to the aliphatic C-H bonds.

-

C-O stretching: Strong absorptions in the 1260-1000 cm⁻¹ range from the ether and alcohol functionalities.

A specific experimental IR spectrum for this compound was not identified in the search results.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z 437. Subsequent fragmentation would likely involve the loss of water, methoxy, and ethyl groups, providing valuable structural information.

A detailed experimental mass spectrum and fragmentation analysis for this compound were not available in the searched resources.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Long-term storage: For periods up to 6 months, storage at -80°C is recommended.

-

Short-term storage: For up to one month, storage at -20°C, protected from light, is advised.

Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) would be necessary to fully characterize its stability profile and identify potential degradation products.

Mechanism of Action: Inhibition of Nav1.7

Recent studies have elucidated a key mechanism of action for this compound's analgesic effects. It has been shown to target and inhibit the voltage-gated sodium channel Nav1.7.[6] This channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.[1][5] By inhibiting the Nav1.7 current, this compound effectively reduces the excitability of these sensory neurons, thereby ameliorating mechanical hyperalgesia.[6]

References

- 1. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Potential Therapeutic Targets of Neoline: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Preclinical Evidence and Future Directions

Introduction

Neoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, has emerged as a compound of significant interest in preclinical research. Traditionally used in various forms of Asian medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its potential therapeutic targets for researchers, scientists, and drug development professionals. The available data suggests promising applications in the fields of neurodegenerative diseases and pain management. This document summarizes the key findings, presents quantitative data for comparative analysis, details experimental methodologies for reproducibility, and visualizes the implicated signaling pathways.

Neuroprotective Effects: Targeting Alzheimer's Disease Pathology

The most well-documented therapeutic potential of this compound lies in its neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Preclinical studies have demonstrated that this compound can ameliorate cognitive deficits and mitigate key pathological hallmarks of AD through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.

Core Target: AMP-Activated Protein Kinase (AMPK)

This compound has been shown to induce the phosphorylation of AMPK in the hippocampus of a transgenic mouse model of Alzheimer's disease (Tg-APPswe/PS1dE9).[1] AMPK is a master regulator of cellular energy homeostasis, and its activation has been linked to several neuroprotective mechanisms. The activation of AMPK by this compound appears to be a central node from which its downstream therapeutic effects emanate.

Downstream Effects on Amyloid-β and Tau Pathology

Chronic oral administration of this compound in an AD mouse model led to a significant reduction in the number of amyloid-β (Aβ) plaques and the overall amount of Aβ in the brain.[1] This effect is, at least in part, attributed to the downregulation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1] Furthermore, this compound treatment also resulted in decreased phosphorylation of tau protein, a primary component of neurofibrillary tangles, another hallmark of AD.[1]

The proposed signaling cascade for this compound's neuroprotective action is illustrated below.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from a key study investigating the effects of this compound in a mouse model of Alzheimer's disease.

| Parameter | Animal Model | Treatment Groups | Dosage | Duration | Key Findings | Reference |

| Cognitive Function | Tg-APPswe/PS1dE9 mice | Control, this compound Low, this compound High, Donepezil | 0.05 mg/kg/day (Low), 0.1 mg/kg/day (High) | 3 months | Improved memory and cognition in Morris water maze and Y-maze tests. | [1] |

| Amyloid-β Pathology | Tg-APPswe/PS1dE9 mice | Control, this compound Low, this compound High, Donepezil | 0.05 mg/kg/day (Low), 0.1 mg/kg/day (High) | 3 months | Reduced number of amyloid-β plaques and amount of amyloid-β in the brain. | [1] |

| Tau Pathology | Tg-APPswe/PS1dE9 mice | Control, this compound Low, this compound High, Donepezil | 0.05 mg/kg/day (Low), 0.1 mg/kg/day (High) | 3 months | Decreased phosphorylation of tau protein in the hippocampus. | [1] |

| Protein Expression | Tg-APPswe/PS1dE9 mice | Control, this compound Low, this compound High, Donepezil | 0.05 mg/kg/day (Low), 0.1 mg/kg/day (High) | 3 months | Increased AMPK phosphorylation; Decreased BACE1 expression. | [1] |

Analgesic Effects: A Potential for Neuropathic Pain

This compound has demonstrated significant potential in the alleviation of neuropathic pain, a debilitating condition that is often refractory to conventional analgesics.

Efficacy in Neuropathic Pain Models

Studies have shown that this compound significantly attenuates mechanical hyperalgesia in mouse models of neuropathic pain induced by paclitaxel and partial sciatic nerve ligation.[2] This suggests that this compound may target underlying mechanisms of nerve injury-induced pain hypersensitivity. While the precise molecular mechanism remains to be fully elucidated, its effectiveness in these models points towards a potential modulation of neuronal excitability or neuro-inflammation in the pain pathway.

Anti-Inflammatory Potential: An Area for Further Investigation

While this compound is reported to have anti-inflammatory effects, specific studies detailing its mechanism of action on key inflammatory pathways are limited. Based on the activity of structurally related compounds and the known interplay between inflammation and the pathways modulated by this compound, it is plausible that its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators. However, direct evidence of this compound's effect on pathways such as NF-κB, or on the production of cytokines like TNF-α and IL-6, is currently lacking in the scientific literature. Further research is warranted to explore these potential targets.

Safety Profile: Unexplored Territories

A critical aspect of drug development is the comprehensive evaluation of a compound's safety profile. As of the writing of this guide, there is a notable absence of publicly available data on the potential cardiotoxicity of this compound, including its effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel. hERG channel inhibition is a major cause of drug-induced cardiac arrhythmias. Similarly, the effects of this compound on apoptosis-related signaling pathways, such as caspase activation, have not been reported. These represent critical knowledge gaps that must be addressed in future preclinical safety and toxicology studies.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies on this compound.

In Vivo Alzheimer's Disease Model

-

Animal Model: Tg-APPswe/PS1dE9 transgenic mice, which overexpress human amyloid precursor protein with the Swedish mutation and a mutant human presenilin 1. C57BL/6J mice were used as wild-type controls.[1]

-

Treatment: this compound was administered orally at doses of 0.05 mg/kg/day (low dose) and 0.1 mg/kg/day (high dose) for three months, starting at 7.5 months of age. Donepezil (1 mg/kg/day) was used as a positive control.[1]

-

Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Parameters measured include escape latency and time spent in the target quadrant during a probe trial.

-

Immunohistochemistry for Amyloid-β Plaques: Brain sections were stained with antibodies specific for amyloid-β to visualize and quantify plaque burden. The general workflow is depicted below.

-

Western Blot Analysis: Hippocampal lysates were used to quantify the protein levels of p-AMPK, total AMPK, BACE1, and phosphorylated tau. A generalized protocol is outlined below.

In Vivo Neuropathic Pain Model

-

Animal Models: Paclitaxel-induced neuropathy and partial sciatic nerve ligation (Seltzer model) in mice.[2]

-

Treatment: this compound (10 mg/kg/day) was administered subcutaneously.[2]

-

Behavioral Testing: Mechanical hyperalgesia was assessed using the von Frey filament test, which measures the withdrawal threshold to a mechanical stimulus.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, particularly for neurodegenerative disorders such as Alzheimer's disease. Its ability to modulate the AMPK signaling pathway, thereby reducing both amyloid-β and tau pathology, positions it as a multi-target candidate worthy of further investigation. Additionally, its efficacy in preclinical models of neuropathic pain suggests a broader therapeutic potential.

However, significant knowledge gaps remain that are critical for advancing this compound towards clinical development. A thorough investigation into its anti-inflammatory mechanisms, including its effects on the NF-κB pathway and cytokine production, is essential. Most importantly, a comprehensive safety and toxicology evaluation is urgently needed. This must include rigorous assessment of potential cardiotoxicity, including hERG channel liability, and an investigation into its effects on apoptosis.

Future research should focus on:

-

Elucidating the detailed molecular mechanisms of this compound's anti-inflammatory and analgesic effects.

-

Conducting dose-response studies to determine IC50 values for its various biological activities.

-

Performing comprehensive in vitro and in vivo safety pharmacology and toxicology studies, with a specific focus on cardiovascular safety.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and delivery.

Addressing these critical areas will be paramount in determining the viability of this compound as a novel therapeutic agent for neurodegenerative diseases, neuropathic pain, and potentially other inflammatory conditions.

References

- 1. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Neoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a diterpenoid alkaloid found in plants of the Aconitum genus, which have a history of use in traditional medicine. Recent in vivo research has highlighted its potential therapeutic effects, particularly in models of neuropathic pain and neurodegenerative diseases.[1] These application notes provide an overview of the experimental use of this compound in in vivo studies, including detailed protocols and data summaries to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving the administration of this compound in various animal models.

Table 1: In Vivo Efficacy of this compound in a Murine Neuropathic Pain Model [1]

| Animal Model | Compound | Dose | Route of Administration | Key Findings |

| Paclitaxel-induced neuropathic pain in mice | This compound | 10 mg/kg/day | Subcutaneous | Significantly attenuated mechanical hyperalgesia |

| Partial sciatic nerve ligation in mice | This compound | 10 mg/kg/day | Subcutaneous | Significantly attenuated mechanical hyperalgesia |

Table 2: In Vivo Efficacy of this compound in a Murine Alzheimer's Disease Model [2]

| Animal Model | Compound | Dose | Route of Administration | Duration | Key Findings |

| Tg-APPswe/PS1dE9 mice | This compound | 0.1 mg/kg | Oral | 3 months | Improved memory and cognition; Reduced amyloid-β plaque and levels |

| Tg-APPswe/PS1dE9 mice | This compound | 0.5 mg/kg | Oral | 3 months | Improved memory and cognition; Reduced amyloid-β plaque and levels; Reduced anxiety behavior; Induced AMPK phosphorylation |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of Neuropathic Pain

This protocol is based on methodologies used to assess the analgesic effects of this compound in chemically-induced and nerve-injury models of neuropathic pain.[1]

1. Animal Model Induction:

-

Paclitaxel-Induced Neuropathy:

-

Administer paclitaxel to mice (e.g., C57BL/6) via intraperitoneal injection. A cumulative dose is often used, for example, 8 mg/kg administered on four alternate days.

-

Monitor the development of mechanical hyperalgesia over the following days using the von Frey filament test.

-

-

Partial Sciatic Nerve Ligation (Seltzer Model):

-

Anesthetize the mouse (e.g., with isoflurane).

-

Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Carefully ligate approximately 1/3 to 1/2 of the dorsal aspect of the sciatic nerve with a suture (e.g., 8-0 silk).

-

Close the incision with sutures or staples.

-

Allow the animals to recover and monitor for the development of mechanical hyperalgesia.

-

2. This compound Administration:

-

Preparation of this compound Solution:

-

Dissolve this compound in a vehicle suitable for subcutaneous injection, such as a mixture of sterile saline and a solubilizing agent (e.g., DMSO and Tween 80). The final concentration of the solubilizing agent should be minimal and non-toxic.

-

-

Administration:

-

Administer this compound subcutaneously at a dose of 10 mg/kg/day.[1]

-

The control group should receive an equivalent volume of the vehicle.

-

Administration can begin after the establishment of neuropathic pain.

-

3. Assessment of Mechanical Hyperalgesia (von Frey Test):

-

Place the mice in individual compartments on a wire mesh floor and allow them to acclimate.

-

Apply von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is noted as a sharp withdrawal of the paw.

-

Determine the paw withdrawal threshold using a method such as the up-down method.

-

Measurements should be taken at baseline (before induction), after induction, and at various time points after this compound administration.

Protocol 2: Evaluation of this compound in a Murine Model of Alzheimer's Disease

This protocol is based on a study investigating the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.[2]

1. Animal Model:

-

Use a transgenic mouse model of Alzheimer's disease, such as the Tg-APPswe/PS1dE9 model.

-

Animals can be aged to a point where Alzheimer's-like pathology is present (e.g., 7.5 months of age).[2]

2. This compound Administration:

-

Preparation of this compound Solution for Oral Gavage:

-

Prepare a suspension or solution of this compound in a suitable vehicle for oral administration (e.g., sterile water with a suspending agent).

-

-

Administration:

-

Administer this compound orally via gavage at doses of 0.1 mg/kg or 0.5 mg/kg daily for a period of 3 months.[2]

-

The control group should receive the vehicle.

-

3. Behavioral and Molecular Assessments:

-

Behavioral Testing (to be performed during the final weeks of treatment):

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-maze: To evaluate short-term spatial working memory.

-

Open Field Test: To measure locomotor activity and anxiety-like behavior.

-

-

Post-mortem Analysis:

-

At the end of the treatment period, euthanize the mice and collect brain tissue.

-

Immunohistochemistry: To quantify amyloid-β plaques and phosphorylated tau in the hippocampus and cortex.

-

ELISA: To measure the levels of soluble and insoluble amyloid-β.

-

Western Blot: To analyze the expression of proteins such as BACE1 and the phosphorylation status of AMPK in hippocampal lysates.[2]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway: Potential Anti-Inflammatory Mechanism of this compound

While the precise molecular targets of this compound in inflammatory signaling are still under investigation, many anti-inflammatory compounds modulate key pathways such as NF-κB and MAPK. The following diagram illustrates a generalized overview of these pathways, which are common targets for anti-inflammatory agents.

Caption: Generalized inflammatory signaling pathways potentially modulated by this compound.

Experimental Workflow: In Vivo Neuropathic Pain Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.

Caption: Workflow for in vivo assessment of this compound in a neuropathic pain model.

Signaling Pathway: this compound's Effect in an Alzheimer's Disease Model

Based on current findings, this compound has been shown to activate the AMPK signaling pathway in a mouse model of Alzheimer's disease.[2] This activation is associated with downstream effects that are beneficial in this disease context.

Caption: this compound's activation of the AMPK pathway in an Alzheimer's disease model.

References

- 1. This compound is the active ingredient of processed aconite root against murine peripheral neuropathic pain model, and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Improves Memory Impairment and Reduces Amyloid-β Level and Tau Phosphorylation Through AMPK Activation in the Mouse Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Neoline Stock Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoline is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] As a member of this class of complex natural products, this compound has garnered interest for its potential biological activities, including neuroprotective and anti-inflammatory effects.[2][3] Accurate and reproducible in vitro studies are contingent upon the correct preparation and application of this compound stock solutions. These application notes provide a detailed protocol for the preparation of this compound stock solutions and their use in cell culture experiments.

Data Presentation

For accurate and reproducible preparation of this compound stock solutions, the following physicochemical properties are essential.

| Property | Value | Source(s) |

| CAS Number | 466-26-2 | [4][5] |

| Molecular Formula | C₂₄H₃₉NO₆ | [1][6] |

| Molecular Weight | 437.57 g/mol | [2][7] |

| Appearance | White to off-white solid | [7] |

| Solubility | DMSO: 250 mg/mL (571.34 mM) | [7] |

| Storage (Solid) | Store at -20°C, protect from light | [2] |

| Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months (protect from light) | [2][7] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder (CAS 466-26-2)

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.

-

Weighing: In a sterile environment, such as a laminar flow hood, accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

-

Calculation of DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula:

Volume (µL) of DMSO = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000

For 1 mg of this compound: Volume (µL) = (1 mg / 437.57 g/mol ) * 100,000 ≈ 228.5 µL

-

Dissolution: Carefully transfer the weighed this compound powder to a sterile microcentrifuge tube or amber vial. Add the calculated volume of anhydrous, sterile DMSO.

-

Mixing: Securely cap the tube/vial and vortex thoroughly until the this compound is completely dissolved. The resulting solution should be clear and colorless. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][7]

Protocol 2: General Workflow for Treating Cultured Cells with this compound

This protocol provides a general procedure for diluting the this compound stock solution and treating adherent cells in culture.

Materials:

-

Adherent cells in culture

-

Complete cell culture medium

-

10 mM this compound stock solution in DMSO

-

Sterile phosphate-buffered saline (PBS)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

-

Preparation of Working Solution:

-

Pre-warm the complete cell culture medium to 37°C.

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the culture medium and mix immediately to prevent precipitation.

-

Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[9] It is recommended to maintain a consistent final DMSO concentration across all experimental and control groups.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Gently wash the cells once with sterile PBS.

-

Add the prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Downstream Analysis: Following the incubation period, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, western blotting, or gene expression analysis.